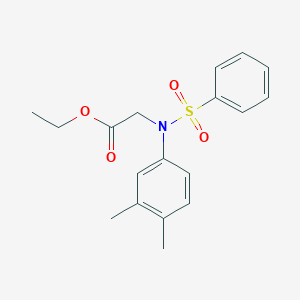![molecular formula C7H11N5O3 B4692158 ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]glycinate](/img/structure/B4692158.png)
ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]glycinate
説明
Ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]glycinate, also known as ETG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETG is a triazole-based compound that has been synthesized by many researchers using different methods. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
科学的研究の応用
Ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]glycinate has potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been studied for its potential as an antifungal agent. Studies have shown that this compound inhibits the growth of various fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In agriculture, this compound has been studied for its potential as a plant growth regulator. Studies have shown that this compound enhances plant growth and increases the yield of crops such as wheat, rice, and soybean. In material science, this compound has been studied for its potential as a corrosion inhibitor. Studies have shown that this compound inhibits the corrosion of metals such as steel and aluminum.
作用機序
The mechanism of action of ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]glycinate is not fully understood. However, studies have suggested that this compound inhibits the activity of enzymes involved in the biosynthesis of ergosterol in fungi, which is essential for their growth and survival. In plants, this compound has been shown to enhance the activity of enzymes involved in the biosynthesis of cytokinins, which are plant growth regulators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In fungi, this compound inhibits the biosynthesis of ergosterol, which leads to the disruption of the fungal cell membrane and ultimately cell death. In plants, this compound enhances the biosynthesis of cytokinins, which promotes cell division and growth. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
Ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]glycinate has several advantages for laboratory experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound has some limitations, including its low stability in acidic and basic conditions and its potential to form complexes with metal ions, which can interfere with some assays.
将来の方向性
There are several future directions for ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]glycinate research. In medicinal chemistry, this compound can be further studied for its potential as an antifungal agent. Studies can be conducted to optimize the synthesis of this compound and to evaluate its efficacy and safety in animal models. In agriculture, this compound can be further studied for its potential as a plant growth regulator. Studies can be conducted to evaluate the optimal concentration and application method of this compound in different crops. In material science, this compound can be further studied for its potential as a corrosion inhibitor. Studies can be conducted to evaluate the effectiveness of this compound in different corrosive environments and to optimize its formulation for practical applications.
特性
IUPAC Name |
ethyl 2-(1H-1,2,4-triazol-5-ylcarbamoylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-2-15-5(13)3-8-7(14)11-6-9-4-10-12-6/h4H,2-3H2,1H3,(H3,8,9,10,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDZFUMYPOZLAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=NC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B4692099.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenoxy)butanamide](/img/structure/B4692102.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B4692107.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4692115.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate](/img/structure/B4692117.png)
![2-[({1-[2-cyano-2-(4-nitrophenyl)vinyl]-2-naphthyl}oxy)methyl]benzonitrile](/img/structure/B4692125.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4692142.png)
![N-(2-bromophenyl)-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4692153.png)
![methyl 4-({[(3,4-dichlorobenzyl)amino]carbonyl}amino)benzoate](/img/structure/B4692164.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4692172.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4692174.png)
![N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4,6,7,8,9-hexahydropyrimido[4,5-b]quinolin-2-yl)thio]acetamide](/img/structure/B4692184.png)
![N-{[4-methyl-5-({2-[(3-methyl-2-pyridinyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4692201.png)